2-Methylbenzenesulfonic acid

Descripción

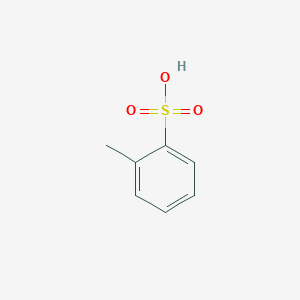

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLYYCQCTBFVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045035 | |

| Record name | 2-Methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenesulfonic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

88-20-0 | |

| Record name | o-Toluenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZHF5BMF7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylbenzenesulfonic Acid: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid, is a strong organic acid belonging to the class of aromatic sulfonic acids.[1][2] It is a versatile compound utilized as a catalyst, a surfactant, and an intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[2][3] Its properties, particularly its high acidity and solubility in polar solvents, make it a valuable reagent in organic synthesis.[1][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for property determination, and visualizations of key chemical processes and experimental workflows.

Compound Identification and Chemical Structure

The structural formula of this compound consists of a benzene (B151609) ring substituted with a methyl group and a sulfonic acid group at adjacent (ortho) positions.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | o-Toluenesulfonic acid, Toluene-2-sulfonic acid, Benzenesulfonic acid, 2-methyl- |

| CAS Number | 88-20-0 |

| Molecular Formula | C₇H₈O₃S |

| Molecular Weight | 172.20 g/mol |

| SMILES | CC1=CC=CC=C1S(=O)(=O)O |

| InChI Key | LBLYYCQCTBFVLH-UHFFFAOYSA-N |

Physical Properties

This compound is typically a white to off-white solid at room temperature.[4][5] Its physical state can vary depending on its hydration state.

| Property | Value | Source |

| Appearance | White to off-white solid | [4][5] |

| Melting Point | 67.5 °C | [4][5][6] |

| Boiling Point | 128.8 °C | [6] |

| Density (rough estimate) | 1.3692 g/cm³ | [4] |

| Water Solubility | 488.9 g/L at 32.5 °C | [4][5] |

| Solubility in other solvents | Soluble in water, alcohols, and other polar organic solvents.[1][3] | [1][3] |

Chemical Properties

As a sulfonic acid, this compound is a strong acid, significantly more acidic than carboxylic acids.[1] This high acidity is a key feature driving its utility in chemical synthesis.

| Property | Value/Description | Source |

| pKa (Predicted) | -0.53 ± 0.15 | [4][5] |

| Reactivity | The sulfonic acid group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[1] It can undergo reactions typical of strong acids, such as neutralization with bases. The sulfonation reaction is reversible under certain conditions.[1] | [1] |

Safety Information

This compound is a corrosive substance that requires careful handling.

| Hazard Class | Pictogram | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | GHS05 | H314: Causes severe skin burns and eye damage. |

| Specific target organ toxicity — single exposure | GHS07 | H335: May cause respiratory irritation. |

This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Synthesis Pathway: Sulfonation of Toluene (B28343)

This compound is commercially produced by the electrophilic aromatic substitution reaction of toluene with a sulfonating agent, typically fuming sulfuric acid (oleum).[1] The methyl group is an ortho-, para-director, leading to a mixture of this compound and 4-methylbenzenesulfonic acid.

Caption: Sulfonation of toluene to produce ortho and para isomers.

Experimental Protocols

Determination of Melting Point

The melting point of an organic solid is a key physical property used for identification and purity assessment.[7] Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0 °C.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely crushed. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid to a height of about 3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a thermometer.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the solid first begins to melt (T1) and the temperature at which the last of the solid melts (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2.

Caption: Workflow for determining the melting point of a solid.

Determination of Solubility

A qualitative solubility test can provide information about the functional groups present in a molecule.

Methodology:

-

Solvent Testing: Approximately 25 mg of this compound is placed in a test tube.

-

Addition of Solvent: 0.75 mL of a solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄) is added in portions.

-

Observation: The mixture is shaken vigorously after each addition, and the solubility is observed.

-

Classification: Based on its solubility in different solvents, the compound can be classified. As a strong acid, this compound is expected to be soluble in water, 5% NaOH, and 5% NaHCO₃.

Caption: A simplified workflow for qualitative solubility analysis.

Determination of pKa

The pKa of an acid is a measure of its strength in solution. For very strong acids like this compound, direct measurement of pKa in water is challenging due to the leveling effect of the solvent. The pKa is often predicted computationally or determined in non-aqueous solvents. A general method for pKa determination of weaker acids is potentiometric titration.

Methodology (General Potentiometric Titration):

-

Solution Preparation: A known concentration of the acid is prepared in a suitable solvent (e.g., water or a water-organic mixture).

-

Titration Setup: A calibrated pH electrode is immersed in the acid solution. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

-

Titration: The titrant is added in small, known increments. The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Determination: The equivalence point is identified from the inflection point of the curve. The pH at the half-equivalence point is equal to the pKa of the acid.[8]

Note: For a strong acid like this compound, this method would not yield a distinct buffer region in aqueous solution, making it difficult to determine the pKa accurately. Advanced techniques or computational methods are generally required.

Conclusion

This compound is a commercially important strong organic acid with well-defined physical and chemical properties. Its high acidity, solubility characteristics, and role as a synthetic intermediate make it a compound of significant interest to researchers and professionals in chemistry and drug development. Understanding its properties and the methods used to determine them is crucial for its safe and effective application in various fields.

References

- 1. This compound|CAS 88-20-0|Supplier [benchchem.com]

- 2. This compound | C7H8O3S | CID 6925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. topblogtenz.com [topblogtenz.com]

- 7. chemistry.uccs.edu [chemistry.uccs.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methylbenzenesulfonic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-methylbenzenesulfonic acid and its structural isomers, 3-methylbenzenesulfonic acid and 4-methylbenzenesulfonic acid. Commonly known as toluenesulfonic acids, these compounds are strong organic acids with significant applications in chemical synthesis, catalysis, and the pharmaceutical industry. This document details their structural and physical properties, experimental protocols for their synthesis and analysis, and the logical pathways governing their formation.

Structural Formulas and Isomerism

This compound (o-toluenesulfonic acid), 3-methylbenzenesulfonic acid (m-toluenesulfonic acid), and 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) are constitutional isomers with the chemical formula C₇H₈O₃S.[1][2][3] They differ in the relative positions of the methyl (-CH₃) and sulfonic acid (-SO₃H) groups on the benzene (B151609) ring.

-

This compound (ortho-isomer): The functional groups are on adjacent carbon atoms (1,2-substitution).

-

3-Methylbenzenesulfonic acid (meta-isomer): The functional groups are separated by one carbon atom (1,3-substitution).[3]

-

4-Methylbenzenesulfonic acid (para-isomer): The functional groups are on opposite carbon atoms (1,4-substitution).

Quantitative Data and Physical Properties

The physical and chemical properties of the toluenesulfonic acid isomers are summarized in the table below. These properties, particularly melting points, can be used to differentiate between the isomers. All three are strong acids, with pKa values comparable to mineral acids.[3][4][5]

| Property | This compound (ortho) | 3-Methylbenzenesulfonic acid (meta) | 4-Methylbenzenesulfonic acid (para) |

| Synonyms | o-Toluenesulfonic acid, Toluene-2-sulfonic acid[2] | m-Toluenesulfonic acid, Toluene-3-sulfonic acid[3] | p-Toluenesulfonic acid (PTSA), Tosic acid, Toluene-4-sulfonic acid[6] |

| CAS Number | 88-20-0[2] | 617-97-0[3] | 104-15-4[6] |

| Molecular Formula | C₇H₈O₃S[2] | C₇H₈O₃S[3] | C₇H₈O₃S[6] |

| Molecular Weight | 172.20 g/mol [2] | 172.20 g/mol [3] | 172.20 g/mol [6] |

| Appearance | White to off-white solid[7] or liquid[2] | Light yellow to yellow liquid[8] | White crystalline solid, often as monohydrate[6] |

| Melting Point | 67.5 °C[9] | N/A (Liquid at room temp.) | 106-107 °C (anhydrous)[6]; 103-106 °C (monohydrate) |

| Boiling Point | ~272.5 °C (rough estimate)[7] | N/A | 140 °C at 20 mmHg[6] |

| pKa (Predicted) | ~ -0.53[7][9] | ~ -0.53[8] | ~ -0.43[6] |

| Solubility in Water | 488.9 g/L (at 32.5 °C)[7][9] | Soluble | ~670 g/L (as monohydrate)[6] |

Experimental Protocols

Synthesis: Sulfonation of Toluene (B28343)

The primary method for synthesizing methylbenzenesulfonic acids is the electrophilic aromatic substitution of toluene using a sulfonating agent, typically concentrated sulfuric acid or fuming sulfuric acid (oleum).[10] The distribution of the resulting isomers is highly dependent on the reaction conditions, particularly temperature, due to a competition between kinetic and thermodynamic control.[10]

The methyl group of toluene is an ortho-, para-directing activator. Therefore, sulfonation at lower temperatures is under kinetic control and preferentially yields the ortho and para isomers. At higher temperatures, the sulfonation reaction becomes reversible, allowing for isomerization to the most thermodynamically stable product, the meta isomer.

This protocol is adapted from procedures that favor the formation of the para-isomer.[11][12]

-

Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus connected to a reflux condenser. The Dean-Stark trap is crucial for removing the water generated during the reaction, driving the equilibrium towards the products.[12]

-

Reagents: In the 500 mL flask, combine 200 mL of toluene and 54 mL of concentrated sulfuric acid (~1 mole).[12]

-

Reaction: Heat the mixture to reflux with vigorous stirring. Toluene and water will co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water separates to the bottom, while the toluene overflows and returns to the reaction flask.[12]

-

Monitoring: Continue the reflux for several hours (e.g., 12 hours) until water no longer collects in the trap, indicating the reaction is nearing completion.[12]

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

To precipitate the product as its monohydrate, which is less soluble in toluene, carefully add 18 mL of water to the mixture and stir vigorously. A thick suspension should form.[12]

-

Collect the crude p-toluenesulfonic acid monohydrate by vacuum filtration.

-

The crude product can be purified by recrystallization from water. Dissolve the solid in a minimal amount of hot water, then cool slowly to crystallize the pure product.[5]

-

Analysis: Isomer Separation by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying the isomers of methylbenzenesulfonic acid. Reversed-phase chromatography is commonly employed.

This protocol is based on established methods for separating toluenesulfonic acid and related compounds.[1][13]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Inertsil ODS-3V (250 x 4.6 mm, 5µm particle size) or a similar C18 reversed-phase column.[1]

-

Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) in a 1:1 (v/v) ratio. The mobile phase should be filtered and degassed before use.[13]

-

Flow Rate: 2.0 mL/min.[13]

-

Column Temperature: 27 °C.[13]

-

Detection: UV detection at a wavelength of 225 nm.[13]

-

Injection Volume: 20 µL.[13]

-

Procedure:

-

Prepare standard solutions of each pure isomer and a mixed sample solution in the mobile phase or methanol.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions.

-

Record the chromatograms. The isomers will elute at different retention times, allowing for their identification and quantification by comparing peak areas to the standards.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural elucidation of the isomers. The chemical shifts and splitting patterns of the aromatic protons and the chemical shifts of the aromatic carbons are distinct for each isomer due to the different substitution patterns. For p-toluenesulfonic acid in DMSO-d₆, characteristic ¹H NMR signals appear at approximately 7.51 ppm and 7.14 ppm for the aromatic protons and 2.27 ppm for the methyl protons.[14] The ¹³C NMR spectrum shows signals around 144.7, 139.0, 128.8, 126.0 ppm for the aromatic carbons and 21.3 ppm for the methyl carbon.[14]

References

- 1. jocpr.com [jocpr.com]

- 2. This compound | C7H8O3S | CID 6925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylbenzenesulfonic Acid|Research Chemical [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. 3-Methylbenzenesulfonic Acid CAS#: 617-97-0 [m.chemicalbook.com]

- 9. 88-20-0 CAS MSDS (2-TOLUENESULFONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound|CAS 88-20-0|Supplier [benchchem.com]

- 11. spegroup.ru [spegroup.ru]

- 12. m.youtube.com [m.youtube.com]

- 13. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Methylbenzenesulfonic Acid (CAS 88-20-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid, is an organosulfur compound with the chemical formula C₇H₈O₃S.[1][2] As a member of the aromatic sulfonic acid family, it is a strong organic acid widely utilized as a catalyst and an intermediate in various chemical syntheses.[3][4][5] Its properties make it a valuable reagent in the pharmaceutical, dye, and polymer industries. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety information.

Chemical and Physical Properties

This compound is a solid at room temperature and is soluble in water and other polar organic solvents.[3][6] The sulfonic acid group confers strong acidic properties, making it significantly more acidic than carboxylic acids.[7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 88-20-0 | [1][2][8] |

| Molecular Formula | C₇H₈O₃S | [1][2] |

| Molecular Weight | 172.20 g/mol | [1][2] |

| Melting Point | 67.5°C | [9] |

| Boiling Point | 272.52°C (rough estimate) | [9] |

| Density | 1.3692 (rough estimate) | [9] |

| pKa | -0.53 ± 0.15 (Predicted) | [9] |

| Water Solubility | 488.9 g/L (at 32.5 °C) | [9] |

| LogP | -0.0473 to 1.24172 | [2][10] |

Table 2: Identification and Descriptors

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | o-toluenesulfonic acid, Toluene-2-sulfonic acid | [2] |

| InChI | 1S/C7H8O3S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H,8,9,10) | [8] |

| InChI Key | LBLYYCQCTBFVLH-UHFFFAOYSA-N | [1][8][10] |

| SMILES | CC1=CC=CC=C1S(=O)(=O)O | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the electrophilic aromatic substitution reaction of toluene (B28343) with a sulfonating agent, typically sulfuric acid.[1]

Reaction Pathway: Sulfonation of Toluene

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory-scale synthesis.

Materials:

-

Toluene

-

Concentrated sulfuric acid (98%)

-

Sodium chloride

-

Calcium carbonate

-

Hydrochloric acid

-

Dean-Stark apparatus

-

Reaction flask

-

Heating mantle

-

Separatory funnel

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble a reaction flask with a heating mantle and a Dean-Stark apparatus.

-

Sulfonation: Charge the reaction flask with toluene and slowly add concentrated sulfuric acid while stirring. The molar ratio of toluene to sulfuric acid should be optimized based on desired yield and purity.

-

Heating and Water Removal: Heat the reaction mixture. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the products.

-

Work-up: After the reaction is complete (as determined by monitoring, e.g., TLC or HPLC), cool the mixture.

-

Purification:

-

Slowly pour the cooled reaction mixture into a saturated sodium chloride solution.

-

The sulfonic acid will precipitate. Filter the precipitate.

-

To remove excess sulfuric acid, the crude product can be treated with calcium carbonate to precipitate calcium sulfate, which is then filtered off.

-

The filtrate containing the calcium sulfonate salt is then acidified with hydrochloric acid to regenerate the this compound.

-

-

Isolation: The product can be further purified by recrystallization.

Applications in Research and Development

This compound is a versatile compound with numerous applications.

Catalysis

As a strong, non-oxidizing, organic-soluble acid, it is an effective catalyst in a variety of organic reactions, including:

-

Esterification: Catalyzes the formation of esters from carboxylic acids and alcohols.

-

Acetalization: Used in the formation of acetals from aldehydes and alcohols.

-

Polymerization: Acts as a catalyst in polymerization reactions.[3][11]

Chemical Intermediate

It serves as a crucial intermediate in the synthesis of:

-

Pharmaceuticals: It is a building block for various active pharmaceutical ingredients (APIs).[3][11]

-

Dyes and Pigments: Used in the manufacturing of various colorants.[3][11]

-

Pesticides and Herbicides: A key component in the synthesis of agrochemicals.[3][11]

-

Detergents and Surfactants: Employed in the production of surface-active agents.

Logical Relationship: Catalytic Role

Analytical Methods

High-performance liquid chromatography (HPLC) is a common technique for the analysis of this compound.

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of a this compound sample.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of an acidifier like phosphoric or formic acid.[1][10]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm).

-

Injection Volume: 10-20 µL.

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the mobile phase to a known concentration.

-

Standard Preparation: Prepare a standard solution of known concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing: Compare the peak area of the analyte in the sample to that of the standard to determine the purity.

Experimental Workflow: HPLC Analysis

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][12] It is also an irritant and may cause respiratory irritation.

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation. |

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[12]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as bases and oxidizing agents.

Conclusion

This compound (CAS 88-20-0) is a fundamentally important chemical with broad applications in both industrial and research settings. Its strong acidic nature, combined with its organic solubility, makes it an invaluable catalyst and synthetic intermediate. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in scientific and developmental endeavors.

References

- 1. This compound|CAS 88-20-0|Supplier [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. capitalresin.com [capitalresin.com]

- 4. Illustrated Glossary of Organic Chemistry - Toluenesulfonic acid (p-toluenesulfonic acid; TsOH; p-TsOH) [chem.ucla.edu]

- 5. Page loading... [wap.guidechem.com]

- 6. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound | 88-20-0 [sigmaaldrich.com]

- 9. 88-20-0 | CAS DataBase [m.chemicalbook.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. Uses of Para Toluene Sulfonic Acid - Amizara [amizaraspecialitychemicals.co.in]

- 12. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Methylbenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylbenzenesulfonic acid (o-toluenesulfonic acid). Due to the limited availability of directly published experimental spectra for this specific compound, this document compiles expected data based on the analysis of closely related compounds and established principles of NMR and IR spectroscopy.

Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are derived from typical ranges observed for similar aromatic sulfonic acids and should be considered as estimations for experimental outcomes.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| CH₃ | ~2.5 | Singlet | - | The chemical shift is influenced by the adjacent sulfonic acid group. |

| Ar-H | 7.2 - 8.0 | Multiplet | - | The aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para coupling. The proton ortho to the sulfonic acid group is expected to be the most downfield. |

| SO₃H | 10.0 - 12.0 | Broad Singlet | - | The chemical shift of the acidic proton is highly dependent on the solvent and concentration. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) | Notes |

| CH₃ | ~20 | |

| Aromatic C-H | 125 - 135 | |

| Aromatic C-SO₃H | ~140 | The carbon atom directly attached to the sulfonic acid group is significantly deshielded. |

| Aromatic C-CH₃ | ~138 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Sulfonic Acid) | 3200 - 2500 | Broad, Strong | Characteristic broad absorption due to hydrogen bonding. |

| C-H (Aromatic) | 3100 - 3000 | Medium | |

| C=C (Aromatic) | 1600 - 1450 | Medium to Strong | Multiple bands are expected. |

| S=O (Asymmetric Stretch) | 1250 - 1160 | Strong | |

| S=O (Symmetric Stretch) | 1080 - 1030 | Strong | |

| S-O Stretch | 700 - 600 | Strong |

Sample Preparation: KBr pellet or Nujol mull

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR experiments.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Typically, a small number of scans (e.g., 8-16) is sufficient.

-

Acquire the ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A proton-decoupled sequence is standard.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the resulting fine powder into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

The Pivotal Role of 2-Methylbenzenesulfonic Acid as a Chemical Intermediate: A Technical Guide

Introduction

2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid, is an aromatic sulfonic acid that serves as a critical intermediate in a wide array of chemical syntheses. Its unique structural features, combining the reactivity of a sulfonic acid group with the steric and electronic effects of an adjacent methyl group, make it a versatile building block in the pharmaceutical, dye, and polymer industries. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its role in drug development for researchers, scientists, and pharmaceutical professionals.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and analysis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₃S | [1] |

| Molecular Weight | 172.20 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 67.5 °C | |

| Boiling Point | 128.8 °C at 20 mmHg | |

| Density | 1.34 g/cm³ | [2] |

| Solubility | Soluble in water, ethanol, and ether | |

| pKa | Strong acid | |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.89 (d, J=8.0 Hz, 1H), 7.50 (t, J=7.6 Hz, 1H), 7.25 (m, 2H), 2.58 (s, 3H) | |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 141.2, 136.4, 132.5, 131.8, 128.9, 126.3, 20.1 | |

| IR (KBr, cm⁻¹) | 3440 (O-H), 3070 (Ar C-H), 1210, 1120, 1030 (S=O), 690 (S-O) | |

| Mass Spectrum (ESI-MS) | m/z 171.01 [M-H]⁻ |

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the electrophilic aromatic substitution of toluene (B28343) with a sulfonating agent, typically concentrated sulfuric acid or oleum.[3] The reaction yields a mixture of ortho, meta, and para isomers, with the para-isomer being the major product under most conditions due to steric hindrance at the ortho position.[3] However, reaction conditions can be optimized to favor the formation of the ortho-isomer.

Experimental Protocol: Sulfonation of Toluene

Objective: To synthesize a mixture of toluenesulfonic acid isomers, with an enrichment of the ortho-isomer.

Materials:

-

Toluene (C₇H₈)

-

Concentrated Sulfuric Acid (98% H₂SO₄)

-

Ice bath

-

Heating mantle

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Sodium chloride (NaCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool 100 mL of toluene in an ice bath.

-

Slowly add 50 mL of concentrated sulfuric acid to the cooled toluene with constant stirring. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and heat the mixture to 100-110°C using a heating mantle. Maintain this temperature and continue stirring for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a separatory funnel containing 200 mL of a saturated sodium chloride solution.

-

Shake the funnel vigorously and allow the layers to separate. The aqueous layer contains the sodium salts of the toluenesulfonic acid isomers.

-

Separate the aqueous layer and discard the organic layer (unreacted toluene).

-

The separation of the ortho and para isomers can be achieved by fractional crystallization of their salts (e.g., sodium or barium salts), exploiting their differential solubilities.

Quantitative Analysis: The isomeric ratio of the product mixture can be determined using techniques such as gas chromatography (GC) after conversion of the sulfonic acids to their more volatile sulfonyl chlorides or ethyl esters.[4][5] High-performance liquid chromatography (HPLC) can also be employed for direct analysis of the sulfonic acids.[6]

Role as a Chemical Intermediate in Pharmaceutical Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutically active compounds. They can be used as catalysts, protecting groups, or as core scaffolds for building more complex molecules.

Case Study: Synthesis of Benzenesulfonamide-Based Human Neutrophil Elastase (hNE) Inhibitors

Human neutrophil elastase (hNE) is a serine protease implicated in inflammatory diseases such as acute respiratory distress syndrome (ARDS).[7] Benzenesulfonamide (B165840) derivatives have been identified as potent inhibitors of hNE.

This protocol describes the synthesis of a model compound that demonstrates the use of a benzenesulfonic acid derivative as a scaffold for an hNE inhibitor.[7]

Materials:

-

4-Methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

2-Aminobenzenesulfonic acid

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Ether

Procedure:

-

Formation of the Acyl Chloride: In a flask, dissolve 4-methylbenzoic acid (679.04 µmol) in thionyl chloride (2 mL). Stir the mixture at room temperature for 2 hours. After the reaction, evaporate the excess thionyl chloride under reduced pressure to obtain the crude 4-methylbenzoyl chloride.

-

Amide Coupling: In a separate flask, dissolve 2-aminobenzenesulfonic acid (565.87 µmol) and DIPEA (188.94 µL) in anhydrous DCM (10 mL).

-

Dissolve the crude 4-methylbenzoyl chloride in anhydrous DCM (2 mL) and add it dropwise to the solution of 2-aminobenzenesulfonic acid and DIPEA.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Collect the resulting precipitate by vacuum filtration.

-

Purify the crude product by stirring with ether to yield 2-(4-methylbenzamido)benzenesulfonic acid as a white solid.

Quantitative Data:

-

Yield: 84%[7]

-

¹H NMR (400 MHz, CD₃OD): δ 8.51 (dd, J = 8.3, 2.0 Hz, 1H), 7.94–7.88 (m, 3H), 7.52–7.43 (m, 1H), 7.34 (d, J = 8.0 Hz, 2H), 7.22–7.14 (m, 1H), 2.42 (s, 3H).[7]

-

¹³C NMR (101 MHz, DMSO-d₆): δ 164.48, 142.49, 135.83, 135.76, 132.39, 130.30, 129.87, 127.53, 127.44, 122.99, 120.13, 21.52.[7]

-

HRMS (ESI): m/z calculated for C₁₄H₁₄O₄NS [M + H]⁺, 292.06381; found, 292.06351.[7]

Visualizing Chemical Processes and Relationships

Experimental Workflow for hNE Inhibitor Synthesis

The synthesis of 2-(4-methylbenzamido)benzenesulfonic acid can be visualized as a two-step experimental workflow.

Signaling Pathway of Human Neutrophil Elastase

The development of hNE inhibitors is guided by an understanding of the signaling pathways that hNE activates. Inhibition of this pathway can mitigate the inflammatory response.

Structure-Activity Relationship of Benzenesulfonamide Inhibitors

The efficacy of benzenesulfonamide-based inhibitors is highly dependent on the nature and position of substituents on the benzene (B151609) ring. This relationship can be visualized to guide the design of more potent inhibitors.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, with significant applications in the development of pharmaceuticals. Its synthesis via the sulfonation of toluene, while yielding isomeric mixtures, can be controlled to favor the desired ortho-product. The utility of its derivatives is exemplified in the creation of potent hNE inhibitors, highlighting its importance in addressing inflammatory diseases. The detailed experimental protocols and structure-activity relationships presented in this guide provide a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the design and synthesis of novel therapeutic agents. The continued exploration of the reactivity and applications of this compound is poised to unlock new avenues in medicinal chemistry and materials science.

References

- 1. This compound | C7H8O3S | CID 6925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|88-20-0 - MOLBASE Encyclopedia [m.molbase.com]

- 3. This compound|CAS 88-20-0|Supplier [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Methylbenzenesulfonic Acid as an Acid Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid (o-TsOH), is a strong organic acid belonging to the family of aromatic sulfonic acids. With a pKa similar to its more commonly used isomer, p-toluenesulfonic acid (p-TsOH), it serves as an effective and versatile Brønsted acid catalyst in a wide array of organic transformations. Its high acidity, coupled with good solubility in organic solvents, makes it a practical alternative to mineral acids like sulfuric acid, often leading to cleaner reactions and simpler work-ups.

This document provides detailed application notes and protocols for the use of toluenesulfonic acids as catalysts in key organic reactions. Due to the extensive documentation and prevalence in scientific literature, the specific examples and quantitative data provided herein feature p-toluenesulfonic acid. These protocols serve as a robust template and starting point for reactions intended to be catalyzed by this compound, with the understanding that minor optimization of reaction conditions may be necessary.

Application Note 1: Fischer-Speier Esterification of Carboxylic Acids

The esterification of carboxylic acids with alcohols, known as the Fischer-Speier esterification, is a cornerstone of organic synthesis. This equilibrium-driven reaction is efficiently catalyzed by strong acids. Toluenesulfonic acids are excellent catalysts for this transformation, promoting the reaction under milder conditions than sulfuric acid and minimizing side reactions.[1] The general strategy to achieve high yields involves using an excess of one reactant or removing water as it is formed, often with a Dean-Stark apparatus.[2]

Quantitative Data Presentation

The following table summarizes representative results for the esterification of various carboxylic acids with alcohols using p-toluenesulfonic acid (p-TsOH) as the catalyst.

| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Benzoic Acid | Methanol (B129727) | 1.5 | Methanol | 4 | 95 | Generic Protocol |

| Acetic Acid | n-Butanol | 1.0 | Toluene (B28343) | 5 | 92 | [3] |

| Oleic Acid | Methanol | 1.0 (mmol H+) | Methanol | 3 | >95 | N/A |

| Adipic Acid | Ethanol | Catalytic | Ethanol | 2-4 | High | N/A |

| Phenylacetic Acid | Methanol | 0.5-1.5 g / mol acid | Methanol | - | 99.4 | N/A |

Experimental Protocol: Synthesis of Methyl Benzoate

This protocol details the esterification of benzoic acid with methanol, catalyzed by p-toluenesulfonic acid monohydrate.

Materials:

-

Benzoic acid (1.22 g, 10 mmol)

-

Methanol (20 mL, excess)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.19 g, 1 mmol, 10 mol%)

-

50 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Saturated sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask containing a magnetic stir bar, add benzoic acid (1.22 g, 10 mmol) and methanol (20 mL).

-

Stir the mixture until the benzoic acid is partially dissolved.

-

Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

-

Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) with stirring.

-

Maintain the reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in 30 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Repeat the wash.

-

Wash the organic layer with 15 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl benzoate.

Reaction Mechanism: Fischer Esterification

Caption: Mechanism of acid-catalyzed Fischer Esterification.

Application Note 2: Protection of Carbonyls as Acetals

The protection of aldehydes and ketones as acetals is a common strategy in multistep synthesis to prevent their reaction under basic, nucleophilic, or reductive conditions. The formation of acetals is an acid-catalyzed reaction between a carbonyl compound and an alcohol. Cyclic acetals, formed with diols like ethylene (B1197577) glycol, are particularly stable and favored. Toluenesulfonic acid is a preferred catalyst as it is less harsh and produces fewer side products than strong mineral acids.[4][5]

Quantitative Data Presentation

The following table presents data for the formation of acetals from various carbonyl compounds using p-TsOH as the catalyst.

| Carbonyl Compound | Diol / Alcohol | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Cyclohexanone (B45756) | Ethylene Glycol | 0.5 | Toluene | 1 | >95 | [6] |

| Benzaldehyde | Methanol | 0.1 | Methanol | 0.5 | 99 | [7] |

| Ethyl Acetoacetate (B1235776) | Ethylene Glycol | Catalytic | Toluene | 1 | 92 | [6] |

| 4-Nitrobenzaldehyde | Ethylene Glycol | 0.1 | CH₂Cl₂ | 1 | 98 | [7] |

Experimental Protocol: Protection of Cyclohexanone as an Ethylene Ketal

This protocol describes the protection of cyclohexanone using ethylene glycol and a catalytic amount of p-toluenesulfonic acid with azeotropic removal of water.

Materials:

-

Cyclohexanone (1.96 g, 20 mmol)

-

Ethylene glycol (1.36 g, 22 mmol, 1.1 equiv)

-

p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 5 mol%)

-

Toluene (40 mL)

-

Dean-Stark apparatus

-

50 mL round-bottom flask, reflux condenser

-

Magnetic stirrer and stir bar, heating mantle

-

Saturated sodium bicarbonate solution

-

Brine, diethyl ether, anhydrous sodium sulfate

Procedure:

-

Set up a 50 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

To the flask, add cyclohexanone (1.96 g, 20 mmol), ethylene glycol (1.36 g, 22 mmol), toluene (40 mL), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing for 1-2 hours or until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel and wash with 20 mL of saturated sodium bicarbonate solution.

-

Wash with 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation to afford the product.

Reaction Mechanism: Acetal (B89532) Formation

Caption: Mechanism of acid-catalyzed acetal formation.

Application Note 3: Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea.[8] This reaction is of significant interest in medicinal chemistry due to the diverse biological activities of DHPMs. The reaction is typically acid-catalyzed, and p-toluenesulfonic acid has been shown to be a highly effective catalyst, often providing higher yields than the classical HCl-catalyzed method.[3]

Quantitative Data Presentation

The table below summarizes the synthesis of various DHPMs using p-TsOH as a catalyst.[3]

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | Ethyl Acetoacetate | Urea | 10 | DMSO | 4-8 | 90+ |

| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | 10 | DMSO | 4-8 | 90+ |

| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Urea | 10 | DMSO | 4-8 | 90+ |

| Benzaldehyde | Ethyl Acetoacetate | Thiourea | 10 | DMSO | 4-8 | 90+ |

| 3-Nitrobenzaldehyde | Methyl Acetoacetate | Urea | 10 | DMSO | 4-8 | 90+ |

Experimental Protocol: Synthesis of Monastrol Analogue

This protocol details a general procedure for the Biginelli condensation.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.2 mmol)

-

Urea (1.2 mmol)

-

p-Toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)

-

Dimethyl sulfoxide (B87167) (DMSO) (0.5 mL)

-

25 mL round-bottom flask

-

Magnetic stirrer and stir bar, heating plate

-

Water, ice

Procedure:

-

In a 25 mL round-bottom flask, combine the aldehyde (1.0 mmol), finely powdered urea (1.2 mmol), ethyl acetoacetate (1.2 mmol), and p-toluenesulfonic acid (0.1 mmol).

-

Add a small amount of DMSO (approx. 0.5 mL) to create a stirrable suspension.

-

Heat the mixture to 110 °C and stir for 4-8 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature.

-

Pour the crude reaction mixture dropwise into a beaker containing 20 mL of cold water while stirring.

-

A precipitate will form. Continue stirring for 30 minutes to complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then with a cold mixture of n-hexane/ethyl acetate (B1210297) (2:1) to remove impurities.

-

Dry the product under vacuum.

Workflow: One-Pot Biginelli Reaction

Caption: General workflow for the Biginelli reaction.

References

- 1. Illustrated Glossary of Organic Chemistry - Toluenesulfonic acid (p-toluenesulfonic acid; TsOH; p-TsOH) [chem.ucla.edu]

- 2. Ch17: C=O + 2 ROH = acetals [chem.ucalgary.ca]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. organic chemistry - Advantages of p-toluenesulfonic acid over sulfuric acid in the formation of acetals - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. fiveable.me [fiveable.me]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 2-Methylbenzenesulfonic Acid in the Pharmaceutical Industry

Introduction

2-Methylbenzenesulfonic acid (also known as o-toluenesulfonic acid), with CAS number 88-20-0, is an organosulfur compound and a key chemical intermediate in the pharmaceutical sector.[1][2][3] While its isomer, p-toluenesulfonic acid (p-TSA), is more commonly cited, both are strong organic acids widely employed as catalysts and building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[4][5] Their solid, non-oxidizing nature makes them advantageous alternatives to liquid mineral acids, preventing unwanted side reactions and simplifying handling.[4][6] These compounds play critical roles in various stages of drug development, from synthesis and purification to formulation and analysis.[5][7]

Application Note 1: Acid Catalyst in API Synthesis

This compound and its isomers serve as highly effective acid catalysts in a variety of organic reactions essential for pharmaceutical manufacturing.[5] They are particularly valuable in reactions where inorganic mineral acids might cause charring, oxidation, or other unwanted side reactions.[5] Their primary catalytic application is in esterification and acetalization reactions, which are fundamental steps in the synthesis of numerous APIs.[4][6] The acid's role is to protonate the carbonyl oxygen of a carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol, thereby accelerating the reaction rate.[6]

Quantitative Data: Catalytic Esterification

The following table summarizes the reaction conditions for the synthesis of Ethylene Glycol Butyl Ether Acetate (EGBEA) using p-toluenesulfonic acid as a catalyst, demonstrating the typical parameters for such reactions.

| Parameter | Value | Reference |

| Catalyst | p-Toluenesulfonic acid | [8] |

| Catalyst Loading | 3% (by weight) | [8] |

| Reactants | Ethylene Glycol Butyl Ether, Acetic Acid | [8] |

| Dehydrating Agent | Cyclohexane | [8] |

| Reaction Time | 60 minutes | [8] |

| Reaction Temperature | 80-95 °C | [8] |

| Yield of EGBEA | 98.81% | [8] |

| Product Purity | >99% | [8] |

Experimental Protocol: Ultrasound-Assisted Esterification

This protocol describes a rapid and efficient method for the synthesis of esters using p-toluenesulfonic acid as a catalyst, enhanced by ultrasound.[9] This method is notable for its mild conditions and short reaction times.

Materials:

-

Fatty acid (e.g., lauric acid, 4.0 mmol)

-

p-Toluenesulfonic acid (p-TSA, 2.0 mmol)

-

Ethanol (27.6 mL) or Methanol (16.8 mL)

-

Deionized water

-

Ethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Reaction flask

-

Ultrasonic bath (20 KHz)

-

Rotary evaporator

Procedure:

-

In a suitable reaction flask, mix the fatty acid (4.0 mmol) and p-TSA (2.0 mmol) with the chosen alcohol (ethanol or methanol).[9]

-

Sonicate the mixture in an ultrasonic bath for 20 minutes at room temperature (25°C).[9]

-

After sonication, evaporate the alcohol under reduced pressure using a rotary evaporator.[9]

-

Dissolve the resulting solid residue in 35 mL of deionized water.[9]

-

Extract the product into ethyl ether (3 x 15 mL).[9]

-

Combine the organic fractions and dry over anhydrous Na₂SO₄.[9]

-

Filter the solution and evaporate the solvent under vacuum to yield the pure ester.[9]

Workflow for Catalyzed Esterification

References

- 1. nbinno.com [nbinno.com]

- 2. This compound|CAS 88-20-0|Supplier [benchchem.com]

- 3. This compound | C7H8O3S | CID 6925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. p-Toluenesulfonic Acid - Ataman Kimya [atamanchemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. atlantis-press.com [atlantis-press.com]

- 9. tandfonline.com [tandfonline.com]

Application Notes and Protocols for 2-Methylbenzenesulfonic Acid in Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzenesulfonic acid, commonly known as p-toluenesulfonic acid (p-TsOH), is a strong organic acid that serves as a highly effective and versatile catalyst in esterification reactions.[1][2] Its solid, non-corrosive nature makes it a more convenient and manageable alternative to strong mineral acids like sulfuric acid.[1][3] p-TsOH is widely employed in organic synthesis, from the production of flavors and fragrances to the development of pharmaceuticals and polymers, due to its ability to accelerate reaction rates and often minimize unwanted side reactions.[1][4] These application notes provide detailed protocols and quantitative data for the use of this compound as a catalyst in the synthesis of a range of esters.

Catalytic Mechanism of Action

The catalytic activity of this compound in esterification, a reaction commonly referred to as Fischer esterification, stems from its ability to act as a proton donor.[5] The sulfonic acid group readily donates a proton to the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the alcohol.[5][6] The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester and regenerate the acid catalyst.[6] Theoretical studies of similar sulfonic acids suggest that the reaction may proceed through SN1 or SN2 pathways.[7]

Caption: p-TsOH-catalyzed Fischer esterification mechanism.

Quantitative Data Summary

The following tables summarize quantitative data from various esterification reactions catalyzed by this compound, showcasing its efficiency under different conditions.

Table 1: Esterification of Various Carboxylic Acids and Alcohols

| Carboxylic Acid | Alcohol | Catalyst Loading | Temperature (°C) | Time | Yield (%) | Reference |

| Acetic Acid | n-Butanol | 3% (v/v) | 80 | - | 68.5 | [4] |

| Adipic Acid | 2-Hydroxyethyl Acrylate | 1% (w/w) | 140 | 4 h | High | [4] |

| Dihydrocaffeic Acid | Hexanol | 1 mol% | 80 | 2 h | 99.3 | |

| Oleic Acid | Methanol (B129727) | 5% (wt/wt) | 80 | 1 h | 94.3 (conversion) | |

| Various Fatty Acids | Methanol/Ethanol | 2.0 mmol | 25 (ultrasound) | 20 min | 73-98 | [8][9] |

| Acetic Acid | Ethylene Glycol Butyl Ether | 3% | 80-95 | 1 h | 98.81 | [10] |

Table 2: Synthesis of Polyol Esters for Synthetic Lubricants

| Polyol | Fatty Acid | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

| Pentaerythritol | Hexanoic Acid | p-TsOH | 160 | < 5 h | 87 | [11] |

| Trimethylolpropane | Hexanoic Acid | p-TsOH | 160 | < 5 h | 89 | [11] |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for a p-TsOH-catalyzed esterification reaction, from setup to product purification.

Caption: General workflow for p-TsOH-catalyzed esterification.

Protocol 1: Synthesis of Methyl Salicylate

This protocol is relevant for the synthesis of fragrance components and pharmaceutical intermediates.[6][12][13][14][15]

Materials:

-

Methanol

-

This compound (p-TsOH)

-

Dichloromethane (B109758) (or other suitable organic solvent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add salicylic acid, an excess of methanol (which can also serve as the solvent), and a catalytic amount of p-toluenesulfonic acid (typically 1-5 mol%).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted salicylic acid. Repeat until the aqueous layer is neutral or slightly basic.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl salicylate.

-

The product can be further purified by vacuum distillation if necessary.

Protocol 2: Synthesis of an Aliphatic Ester (e.g., Ethyl Octanoate)

This protocol is applicable to the synthesis of flavor and fragrance compounds.

Materials:

-

Octanoic acid

-

Ethanol

-

This compound (p-TsOH)

-

Toluene (B28343) (optional, as an azeotropic solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus (optional, for water removal)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, combine octanoic acid, an excess of ethanol, and a catalytic amount of p-TsOH (e.g., 2 mol%). Toluene can be added to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

-

After the theoretical amount of water has been collected (or the reaction is deemed complete by TLC/GC), cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (B1210297).

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl octanoate.

-

Purify the ester by distillation.

Protocol 3: Esterification of Ibuprofen (B1674241) (A Drug Development Application)

Esterification of active pharmaceutical ingredients (APIs) like ibuprofen can be a strategy to create prodrugs with modified properties such as solubility or taste-masking. While enzymatic esterification is also common for ibuprofen, acid-catalyzed methods are a viable alternative.[3][7][16]

Materials:

-

Ibuprofen

-

A suitable alcohol (e.g., ethanol, glycerol)

-

This compound (p-TsOH)

-

Anhydrous toluene

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (for purification)

Procedure:

-

Dissolve ibuprofen and the chosen alcohol in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

-

Add a catalytic amount of p-TsOH (e.g., 5 mol%).

-

Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected or the reaction is complete as determined by an appropriate analytical method (e.g., HPLC, TLC).

-

Cool the reaction mixture and remove the toluene under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove p-TsOH and unreacted ibuprofen) and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

-

Purify the ibuprofen ester by column chromatography on silica (B1680970) gel.

Conclusion

This compound is a highly efficient, practical, and versatile catalyst for a wide range of esterification reactions. Its ease of handling and high catalytic activity make it a valuable tool for researchers and professionals in organic synthesis and drug development. The protocols provided herein offer a solid foundation for the application of p-TsOH in the preparation of diverse esters, and the quantitative data demonstrates its effectiveness under various reaction conditions. As with any chemical reaction, optimization of conditions may be necessary for specific substrates to achieve the desired yield and purity.

References

- 1. nbinno.com [nbinno.com]

- 2. preprints.org [preprints.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. atlantis-press.com [atlantis-press.com]

- 11. ajgreenchem.com [ajgreenchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Methyl Salicylate Synthesis · Miles Dai [milesdai.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. Ibuprofen Synthesis [doc.comsol.com]

Application Notes and Protocols for the HPLC and UPLC Analysis of 2-Methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Methylbenzenesulfonic acid using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods are applicable for quality control, impurity profiling, and stability testing in the pharmaceutical and chemical industries.

Introduction

This compound is an organic sulfonic acid used as an intermediate in the synthesis of various pharmaceuticals and other chemical products. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this compound and the products derived from it. This application note details robust HPLC and UPLC methods for the separation and quantification of this compound. UPLC methods offer significant advantages in terms of speed, resolution, and solvent consumption, making them ideal for high-throughput environments.[1][2]

Analytical Methods

HPLC Method

This method is suitable for the routine analysis of this compound, providing good resolution and quantification.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

| Parameter | Value |

| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| UV Detection | 220 nm |

For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with 0.1% formic acid.[3]

UPLC Method

This UPLC method provides a rapid and high-resolution analysis of this compound, significantly reducing run times compared to conventional HPLC.[1][2]

Experimental Protocol:

-

Instrumentation: A UPLC system equipped with a PDA (Photodiode Array) or UV detector and optionally a mass spectrometer (MS).

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter prior to injection.

-

Chromatographic Conditions:

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40°C |

| UV Detection | 220 nm |

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of benzenesulfonic acid derivatives using UPLC with UV and MS detection. This data is provided as a reference for the expected performance of the methods described.

Table 1: UPLC-UV Method Performance for Related Benzenesulfonic Acid Esters [1]

| Analyte | Retention Time (min) | Linearity Range (ppm) | Correlation Coefficient (r²) | LOQ (ppm) |

| Methyl benzenesulfonate | 1.85 | 0.01 - 10 | >0.9997 | 0.04 |

| Ethyl benzenesulfonate | 2.10 | 0.01 - 10 | >0.9997 | 0.04 |

| Isopropyl benzenesulfonate | 2.35 | 0.01 - 10 | >0.9997 | 0.04 |

Table 2: UPLC-MS Method Performance for Related Benzenesulfonic Acid Esters [1]

| Analyte | Retention Time (min) | Linearity Range (ppm) | Correlation Coefficient (r²) | LOQ (ppm) |

| Methyl benzenesulfonate | 1.85 | 0.01 - 3 | >0.9960 | 0.01 |

| Ethyl benzenesulfonate | 2.10 | 0.01 - 3 | >0.9960 | 0.01 |

| Isopropyl benzenesulfonate | 2.35 | 0.01 - 3 | >0.9960 | 0.01 |

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the HPLC/UPLC analysis of this compound.

Caption: General workflow for the analysis of this compound.

The logical relationship for method selection between HPLC and UPLC is outlined below.

Caption: Decision tree for selecting between HPLC and UPLC methods.

Conclusion

The described HPLC and UPLC methods are suitable for the accurate and precise analysis of this compound. The UPLC method, in particular, offers a significant improvement in analytical speed and efficiency, making it a valuable tool for high-throughput screening and quality control in drug development and manufacturing. The provided protocols and performance data serve as a comprehensive guide for researchers and scientists working with this compound.

References

Application Notes and Protocols for the Separation of 2-Methylbenzenesulfonic Acid by Reverse-Phase HPLC

This document provides a detailed methodology for the separation and analysis of 2-Methylbenzenesulfonic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound, an isomer of toluenesulfonic acid, is a strong organic acid used in various industrial applications, including as a catalyst in chemical synthesis. Its accurate quantification is crucial for process monitoring and quality control. Reverse-phase HPLC is a robust and widely used technique for the analysis of such aromatic sulfonic acids. This method relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Principle of Separation

In reverse-phase HPLC, the stationary phase is hydrophobic (e.g., C18-modified silica), while the mobile phase is a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. This compound, being a polar compound, will have a limited affinity for the stationary phase and will be eluted by the polar mobile phase. The retention time can be modulated by adjusting the composition of the mobile phase; increasing the organic solvent content will typically decrease the retention time. The addition of an acid to the mobile phase, such as phosphoric acid or formic acid, helps to suppress the ionization of the sulfonic acid group, leading to better peak shape and reproducibility.

Data Presentation

The following table summarizes typical HPLC parameters for the analysis of toluenesulfonic acid isomers, which can be adapted for this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stationary Phase | Newcrom R1 | Inertsil ODS-3V (5 µm, 250 x 4.6 mm)[1] | ODS Column[2] |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid[3] | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile (1:1 v/v)[1] | Acetonitrile and Water (1.5:1 v/v)[2] |

| Flow Rate | - | 2.0 mL/min[1] | 0.8 mL/min[2] |

| Detection Wavelength | - | 225 nm[1] | 254 nm[2] |

| Column Temperature | - | 27°C[1] | - |

| Injection Volume | - | 20 µL[1] | - |

| Sample Diluent | - | Methanol[1] | Water (pH adjusted to 7-8 with ammonia)[2] |

Experimental Protocols

Materials and Reagents

-

This compound standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Phosphoric acid (or Formic acid for MS compatibility)[3]

-

Deionized water (18.2 MΩ·cm resistivity or higher)

-

0.45 µm membrane filters for mobile phase and sample filtration

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

Preparation of Mobile Phase (Example based on Condition 2)

-